molecular formula C18H14N2O4 B008706 Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate CAS No. 104537-94-2

Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate

Cat. No. B008706
M. Wt: 322.3 g/mol
InChI Key: BQMIHWBNJGZYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate, also known as harmine, is a natural beta-carboline alkaloid that is found in various plants such as Peganum harmala and Banisteriopsis caapi. Harmine has been widely studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's, and Parkinson's.

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been identified as a β-carboline alkaloid named perlolyrine, derived from Tribulus terrestris L. This alkaloid was synthesized and analyzed using spectroscopic methods (Bremner et al., 2004).
  • β-carboline derivatives, including variants of the subject compound, have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives displayed significant inhibition of cancer cell growth (Chen et al., 2015).

Chemical Reactions and Derivatives

  • Research on the reactions of keto acetylenic esters with carbonyl reagents has led to the creation of furan derivatives related to the compound (Saikachi & Kitagawa, 1971).
  • Studies focusing on the synthesis and reactions of furfural with various ketones have provided insights into the structural properties and potential reactivity of furan-based compounds (Midorikawa, 1954).

Biological Activities and Potential Applications

  • The compound and its analogs have been found in various foodstuffs, human urine, and milk, suggesting their potential role in human metabolism and as precursors to other compounds (Adachi et al., 1991).
  • Tetrahydro-β-carboline alkaloids, related to the compound, have been identified in fruits and fruit juices, where they may act as antioxidants and radical scavengers (Herraiz & Galisteo, 2003).
  • In medicinal chemistry, β-carboline derivatives have been investigated for their binding affinity to benzodiazepine receptors, suggesting a potential role in neuropharmacology (Lippke et al., 1983).

Toxicity and Safety Studies

  • Certain furan derivatives have been studied for their carcinogenic activity in animal models, which is relevant for understanding the safety profile of related compounds (Tekeli et al., 1973).

properties

IUPAC Name

methyl 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-18(22)14-8-12-11-4-2-3-5-13(11)19-16(12)17(20-14)15-7-6-10(9-21)24-15/h2-8,19,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMIHWBNJGZYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418833
Record name Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate

CAS RN

104537-94-2
Record name Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate
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